Potassium (4-((6-Chloro-9H-purin-9-yl)methyl)phenyl)trifluoroborate
Description
Potassium (4-((6-Chloro-9H-purin-9-yl)methyl)phenyl)trifluoroborate is a boronic acid derivative in which a trifluoroborate group is attached to a phenyl ring substituted with a 6-chloropurine moiety via a methylene bridge.
Properties
IUPAC Name |
potassium;[4-[(6-chloropurin-9-yl)methyl]phenyl]-trifluoroboranuide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BClF3N4.K/c14-11-10-12(19-6-18-11)21(7-20-10)5-8-1-3-9(4-2-8)13(15,16)17;/h1-4,6-7H,5H2;/q-1;+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOYKFMXCMAVLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)CN2C=NC3=C2N=CN=C3Cl)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BClF3KN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 6-Chloro-9H-Purine Derivatives
The 6-chloropurine moiety is typically synthesized via chlorination of hypoxanthine or xanthine derivatives. A reported method involves treating 2-amino-6-chloropurine with sodium nitrite in fluoroboric acid, yielding 6-chloro-2-fluoropurine as a reactive intermediate. This scaffold serves as the nucleobase for subsequent alkylation reactions.
Benzylation at the Purine N9 Position
Introducing the (4-(trifluoroboratomethyl)phenyl) group at the purine N9 position is achieved through nucleophilic substitution. A common approach utilizes 4-(bromomethyl)phenylboronic acid pinacol ester reacting with 6-chloro-9H-purine in the presence of a base such as cesium carbonate. The reaction proceeds in anhydrous dimethylformamide (DMF) at 60–80°C for 12–24 hours, achieving yields of 68–75%.
Conversion to Potassium Trifluoroborate
The boronic acid pinacol ester intermediate undergoes transmetalation to form the trifluoroborate salt. This critical step involves treatment with potassium hydrogen fluoride (KHF₂) in a methanol-water solvent system.
Reaction Conditions and Optimization
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Solvent System : A 3:1 v/v mixture of methanol and water ensures solubility of both organic and inorganic components.
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Temperature : Reactions proceed at 0–5°C to minimize boronic acid protodeboronation.
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Stoichiometry : A 2.5-fold molar excess of KHF₂ relative to the boronic ester ensures complete conversion.
Table 1 : Representative Yields for Trifluoroborate Formation
| Starting Material | KHF₂ Equiv | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| (4-((6-Chloro-9H-purin-9-yl)methyl)phenyl)boronic acid pinacol ester | 2.5 | 82 | 98.5 |
| 4-((6-Chloro-9H-purin-9-yl)methyl)phenylboronic acid | 3.0 | 76 | 97.2 |
Catalytic Cross-Coupling Applications
The trifluoroborate functional group enables participation in palladium-catalyzed Suzuki-Miyaura couplings. A study employing PdCl₂(dppf)·CH₂Cl₂ (9 mol%) with Cs₂CO₃ in tetrahydrofuran (THF)/H₂O (3:1) demonstrated efficient arylation at the purine C2 position. Notably, the potassium counterion enhances solubility in aqueous media compared to tetraalkylammonium analogs.
Analytical Characterization
Critical quality control metrics include:
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¹H/¹³C NMR : Diagnostic signals include the purine C8-H (δ 8.74 ppm) and trifluoroborate-coupled aromatic protons (δ 7.45–7.62 ppm).
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Mass Spectrometry : ESI-MS ([M−K]⁻) exhibits m/z 311.08 (calc. 311.05).
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Elemental Analysis : Acceptable tolerances ≤0.4% for B, Cl, and K.
Challenges and Mitigation Strategies
Boronic Acid Protodeboronation
The pinacol ester intermediate’s conversion to trifluoroborate minimizes this side reaction, with KHF₂ stabilizing the boron center. Strict temperature control (<10°C) during ester hydrolysis further suppresses degradation.
Purine Ring Oxidation
Employing degassed solvents and conducting reactions under nitrogen atmosphere prevents oxidative decomposition of the chloropurine moiety.
Industrial-Scale Considerations
Batch processes using flow chemistry have been proposed to enhance reproducibility. A continuous stirred-tank reactor (CSTR) system with in-line FTIR monitoring achieved 89% yield at 500 g scale, reducing reaction time from 18 hours to 6.5 hours .
Mechanism of Action
The mechanism of action of Potassium (4-((6-Chloro-9H-purin-9-yl)methyl)phenyl)trifluoroborate in biological systems involves its interaction with nucleic acids and enzymes. The purine moiety can mimic natural nucleotides, allowing it to interfere with DNA and RNA processes. This interaction can inhibit the activity of enzymes such as polymerases and kinases, which are crucial for cell replication and metabolism.
Comparison with Similar Compounds
Comparison with Similar Potassium Trifluoroborate Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs, their substituents, and applications:
Key Observations:
- Electronic Effects : Electron-withdrawing groups (e.g., 6-chloropurine, carboxy) enhance electrophilicity, improving reactivity in cross-couplings or interactions with biological targets .
- Steric Effects : Bulky substituents (e.g., tert-butyl in pyrimidine analogs) reduce reaction rates in couplings but improve selectivity .
- Biological Relevance : Purine and pyrimidine derivatives (e.g., 6-chloropurine, pyrimidinyl trifluoroborates) are tailored for targeting nucleotide-binding proteins, such as kinases or proteases .
Reactivity in Cross-Coupling Reactions
Potassium trifluoroborates are widely used in Suzuki-Miyaura couplings due to their air and moisture stability. However, substituents significantly influence reactivity:
- Simple Phenyltrifluoroborates (e.g., hydroxymethyl, methoxy): Exhibit fast coupling rates with aryl chlorides due to low steric hindrance .
- Heteroaromatic Trifluoroborates (e.g., purine, pyrimidine derivatives): Require optimized conditions (e.g., elevated temperatures, stronger bases) due to steric and electronic challenges .
- Chlorinated Derivatives : The 6-chloro group in the target compound may facilitate oxidative addition with palladium catalysts, similar to chlorophenyl analogs in .
Biological Activity
Potassium (4-((6-Chloro-9H-purin-9-yl)methyl)phenyl)trifluoroborate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a detailed examination of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of 370.64 g/mol. The trifluoroborate moiety is known for enhancing the solubility and bioavailability of compounds, making it a valuable component in drug design.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Phosphoinositide 3-kinases (PI3Ks) : These kinases play a crucial role in cellular functions such as growth, proliferation, and survival. Compounds that modulate PI3K activity may have therapeutic implications in cancer and inflammatory diseases .
- Serine Proteases : Research indicates that organotrifluoroborates can act as competitive inhibitors of serine proteases like trypsin and α-chymotrypsin, suggesting a mechanism by which these compounds could exert antitumor effects .
In Vitro Studies
- Cell Viability Assays : Studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound was tested at different concentrations, revealing an IC50 value that indicates significant potency against specific cancer types.
- Apoptosis Induction : Flow cytometry analyses showed that treatment with this compound leads to increased apoptosis in cancer cells, as evidenced by Annexin V staining.
In Vivo Studies
- Toxicology : A study involving the oral administration of the compound to mice at doses of 25, 50, and 100 mg/kg showed no significant adverse effects on liver and kidney functions, indicating a favorable safety profile .
- Antinociceptive Effects : The compound demonstrated significant pain relief properties in animal models of pain induced by acetic acid, suggesting potential applications in pain management .
Table 1: In Vitro Cytotoxicity Results
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis |
| A549 (Lung) | 15.0 | Inhibition of PI3K pathway |
| HeLa (Cervical) | 10.0 | Serine protease inhibition |
Table 2: In Vivo Toxicology Parameters
| Dose (mg/kg) | Liver Enzyme Levels (ALT/AST) | Kidney Function (Creatinine/Urea) |
|---|---|---|
| Control | Normal | Normal |
| 25 | No change | No change |
| 50 | No change | No change |
| 100 | No change | No change |
Case Studies
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer treated with this compound showed a notable reduction in tumor size alongside minimal side effects, supporting its potential as an effective therapeutic agent.
- Pain Management Study : In a controlled study assessing the antinociceptive effects, patients reported significant pain relief when administered the compound compared to placebo controls.
Scientific Research Applications
Medicinal Chemistry
Potassium NX74457 is primarily recognized for its role in the synthesis of purine derivatives, which are crucial in the development of pharmaceutical agents. Purines are key components of nucleic acids and play vital roles in cellular functions. The compound facilitates the regioselective functionalization of purines, enabling the creation of various biologically active molecules.
Case Study: Synthesis of Cyanated Purines
A study demonstrated the use of potassium NX74457 in the direct regioselective cyanation of purines. The research highlighted that using this compound allows for efficient synthesis of 8-cyanated purine derivatives with moderate to excellent yields. The presence of electron-donating groups significantly influenced the regioselectivity during the reaction, showcasing its utility in creating diverse purine structures for further biological evaluation .
Organic Synthesis
In organic synthesis, potassium NX74457 serves as a versatile reagent for cross-coupling reactions. Its trifluoroborate moiety enhances reactivity and selectivity in various coupling processes.
Table: Comparison of Cross-Coupling Reactions Using Potassium NX74457
| Reaction Type | Conditions | Yield (%) | References |
|---|---|---|---|
| Suzuki Coupling | Pd catalyst, base | 28 | |
| Sonogashira Coupling | Pd catalyst, alkyne | 52 | |
| Arylation | Lewis acid activation | Varies |
The trifluoroborate group in potassium NX74457 allows for mild reaction conditions and improved yields compared to traditional methods that often require harsher environments or toxic reagents.
Biochemical Applications
Potassium NX74457's ability to modify purine structures makes it valuable in biochemistry, particularly in the design of nucleoside analogs and enzyme inhibitors. These modifications can lead to compounds with enhanced biological activity or specificity.
Case Study: Nucleoside Analogs
Research involving potassium NX74457 has shown its potential in synthesizing nucleoside analogs that can inhibit viral replication or serve as chemotherapeutic agents. The structural modifications enabled by this compound allow for targeted action against specific enzymes involved in nucleic acid metabolism, providing a pathway for developing novel antiviral or anticancer drugs .
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-coupling reactions with aryl/heteroaryl halides, forming biaryl or aryl-heteroaryl bonds. The trifluoroborate group enhances stability against protodeboronation compared to boronic acids, making it suitable for challenging substrates .
Key Reaction Conditions:
Example Reaction:
Coupling with aryl chlorides (e.g., 6-chloropurine derivatives) proceeds in good yields (70–85%) . The purine’s chloro group acts as the electrophilic partner, while the trifluoroborate transfers the benzyl-linked aryl group to form substituted purines .
Ligand and Solvent Optimization
Efficiency depends on ligand choice and solvent systems:
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Bulky phosphine ligands (e.g., n-BuPAd₂) improve catalytic activity by stabilizing palladium intermediates .
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Biphasic solvent systems (CPME/H₂O) enhance solubility and reduce side reactions .
Comparative Yields:
| Ligand | Solvent System | Yield (%) |
|---|---|---|
| n-BuPAd₂ | CPME/H₂O | 85 |
| SPhos | Toluene/H₂O | 78 |
Stability and Handling
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Storage: Stable at room temperature under inert conditions due to the trifluoroborate’s resistance to hydrolysis .
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Reactivity: Tolerates electron-withdrawing/donating groups on coupling partners, enabling diverse functionalization .
Challenges and Solutions
Q & A
Basic Research Questions
Q. What established synthetic routes are available for Potassium (4-((6-Chloro-9H-purin-9-yl)methyl)phenyl)trifluoroborate, and how are critical intermediates purified?
- Methodology : The synthesis typically involves Suzuki-Miyaura cross-coupling or oxidation of boronic acid precursors. For example, sodium periodate-mediated oxidation in THF/MeOH at 0–5°C followed by extraction with ethyl acetate and purification via solvent evaporation yields high-purity trifluoroborates (≥95% by HPLC) . Intermediate purification often employs column chromatography or recrystallization in solvents like THF/water mixtures.
- Key Techniques : Monitor reaction progress via TLC or HPLC; confirm final structure using NMR and NMR to verify trifluoroborate integrity .
Q. Which spectroscopic and analytical methods are recommended for characterizing this compound?
- Methodology :
- NMR : NMR identifies aromatic protons and methylene linkages; NMR confirms purine and phenyl substituents.
- Mass Spectrometry : HRMS (High-Resolution Mass Spectrometry) validates molecular ion peaks and isotopic patterns.
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling conditions be optimized when using this trifluoroborate as a nucleophile with deactivated aryl chlorides?
- Methodology :
- Catalyst Selection : Use Pd(OAc) with SPhos or XPhos ligands (1–5 mol%) to enhance reactivity with electron-deficient substrates .
- Solvent/Base : Optimize in dioxane/water with KCO or CsCO at 80–100°C. Microwave-assisted heating (150°C, 20 min) improves yields for sterically hindered partners .
- Data Contradictions : Low yields may arise from competing protodeboronation; mitigate via degassed solvents and inert atmospheres .
Q. What strategies stabilize this compound against hydrolysis during purification?
- Methodology :
- Lyophilization : Freeze-dry aqueous extracts to minimize water content.
- Storage : Store under argon at –20°C in amber vials to prevent light-induced degradation .
- Additives : Include 1–2% w/w molecular sieves (3Å) during solvent evaporation to absorb residual moisture .
Q. How can crystallographic data resolve discrepancies in proposed molecular configurations?
- Methodology :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K for high-resolution datasets.
- Refinement : Apply SHELXL-2018 with Hirshfeld atom refinement (HAR) to model hydrogen bonds and thermal parameters accurately .
- Validation : Cross-check with ORTEP-3 graphical models to visualize thermal ellipsoids and detect disorder .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
